Molecular Weight and Formula Differentiation from the Non-Chloroacetyl Parent Compound
The target compound bears a chloroacetyl substituent (Cl-CH₂-C(=O)-) on the terminal urea nitrogen, increasing its molecular weight by 76.48 g/mol relative to the unsubstituted parent urea, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea (CAS 757220-94-3) [1][2]. The molecular formula shifts from C₁₀H₁₂N₂O₃ to C₁₂H₁₃ClN₂O₄, introducing one chlorine atom and augmenting both hydrogen bond acceptor count (from 3 to 4) and lipophilicity (XLogP3-AA from ~0.45 to 2) [1][2]. This structural modification equips the compound with an electrophilic chloroacetyl warhead capable of covalent engagement with cysteine or serine nucleophiles, a feature entirely absent in the non-chloroacetyl analog [3].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW = 284.69 g/mol; C₁₂H₁₃ClN₂O₄; XLogP3-AA = 2; HBA = 4 |
| Comparator Or Baseline | (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea: MW = 208.21 g/mol; C₁₀H₁₂N₂O₃; XLogP3-AA = 0.45; HBA = 3 |
| Quantified Difference | ΔMW = +76.48 g/mol; ΔCl = +1; ΔXLogP3-AA ≈ +1.55; ΔHBA = +1 |
| Conditions | Computed physicochemical properties from PubChem; MW verified via multiple vendor COAs |
Why This Matters
Procurement of the correct chloroacetyl analog is essential for applications requiring covalent probe functionality or enhanced membrane permeability, as the unsubstituted urea lacks the electrophilic warhead.
- [1] PubChem Compound Summary for CID 7130654. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 3864513, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea. National Center for Biotechnology Information, 2026. View Source
- [3] Chembase Record for (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea, CBID 236062. Computed pKa, logD, and logP values. View Source
